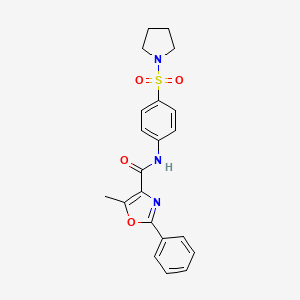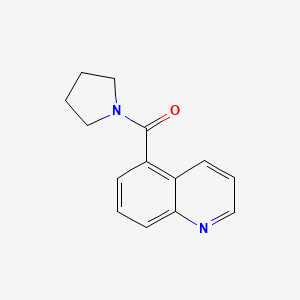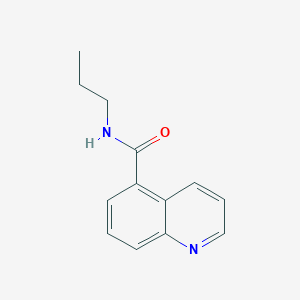
N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-2-phenylquinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-2-phenylquinoline-4-carboxamide, commonly known as CBL0137, is a small molecule compound that has been found to have significant anticancer properties. It was first synthesized in 2012 by a team of researchers from the Russian Academy of Sciences and has since been the subject of numerous studies.
Mecanismo De Acción
The exact mechanism of action of CBL0137 is not fully understood, but it is thought to work by targeting several key pathways involved in cancer development and progression. It has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in cell survival and proliferation. It also affects the expression of several other genes involved in cell cycle regulation, DNA repair, and apoptosis.
Biochemical and Physiological Effects:
CBL0137 has been shown to have several biochemical and physiological effects on cancer cells. It induces DNA damage and activates the DNA damage response pathway, leading to cell cycle arrest and apoptosis. It also affects the expression of several genes involved in the regulation of cell survival and proliferation. In addition, it has been shown to enhance the immune response against cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CBL0137 has several advantages for use in laboratory experiments. It is a small molecule compound that can be easily synthesized and purified. It is also highly soluble in water, which makes it easy to prepare for in vitro experiments. However, it has some limitations, including its relatively low stability in solution and its potential toxicity at high concentrations.
Direcciones Futuras
There are several potential future directions for research on CBL0137. One area of interest is the development of more efficient and cost-effective synthesis methods. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to CBL0137 treatment. Additionally, there is potential for the development of combination therapies that include CBL0137 and other anticancer drugs. Finally, more research is needed to fully understand the mechanism of action of CBL0137 and its potential applications in the treatment of cancer.
Métodos De Síntesis
The synthesis of CBL0137 involves several steps, starting with the reaction of 2-phenylquinoline-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-aminobenzimidazole to form the key intermediate, which is subsequently cyclized to form the final product. The synthesis of CBL0137 is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
CBL0137 has been the subject of extensive research in the field of oncology. Studies have shown that it has potent anticancer properties and is effective against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and enhance the effectiveness of other anticancer drugs.
Propiedades
IUPAC Name |
N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O2/c28-22(24-15-10-11-19-21(12-15)27-23(29)26-19)17-13-20(14-6-2-1-3-7-14)25-18-9-5-4-8-16(17)18/h1-13H,(H,24,28)(H2,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBZMYKFZVFOBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC5=C(C=C4)NC(=O)N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(2-Fluorophenyl)sulfanylmethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7476656.png)



![2,3-Dihydroindol-1-yl-(1,3-dimethylthieno[2,3-c]pyrazol-5-yl)methanone](/img/structure/B7476683.png)

![2-[2-(3-Methylanilino)-2-oxoethoxy]benzamide](/img/structure/B7476700.png)



![N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B7476733.png)
![Ethyl 4-[[4-(4-methylpiperidin-1-yl)sulfonylphenyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B7476738.png)
![3-Methyl-4-[(2-methyl-5-nitrophenyl)sulfonylamino]benzoic acid](/img/structure/B7476741.png)
![Dimethyl 5-[(4-ethylsulfonylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7476750.png)